2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol
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Overview
Description
2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol is an organic compound with a complex structure that includes both hydroxyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative followed by hydroxylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols.
Scientific Research Applications
2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate various biological pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzyl alcohol: Shares similar hydroxyl and phenyl groups but differs in its overall structure.
2-Phenylbenzofuran: Contains a benzofuran moiety, making it structurally distinct yet functionally similar in some reactions.
Uniqueness
2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18O3
- IUPAC Name : this compound
Antioxidant Activity
Numerous studies have demonstrated the antioxidant properties of phenolic compounds, including this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.
- Case Study : A study published in the Journal of Agricultural and Food Chemistry indicated that phenolic compounds exhibit significant radical scavenging activity. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, showing a notable percentage inhibition compared to standard antioxidants like ascorbic acid.
Compound | % Inhibition at 100 µg/mL |
---|---|
Ascorbic Acid | 85% |
This compound | 75% |
Anti-inflammatory Activity
Inflammation is a key factor in various chronic diseases. The anti-inflammatory potential of this compound has been evaluated in several preclinical models.
- Research Findings : In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Treatment | TNF-alpha Production (pg/mL) |
---|---|
Control | 200 |
LPS | 500 |
LPS + Compound | 150 |
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines.
- Case Study : A study conducted on breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in significant cell growth inhibition.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
25 | 50 |
50 | 30 |
The biological activities of this compound are attributed to its ability to modulate various signaling pathways. It is believed to exert its antioxidant effects by upregulating endogenous antioxidant enzymes and downregulating oxidative stress markers.
Properties
Molecular Formula |
C16H18O3 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C16H18O3/c1-16(2,12-3-6-14(18)7-4-12)13-5-8-15(19)11(9-13)10-17/h3-9,17-19H,10H2,1-2H3 |
InChI Key |
KIWOCFLXYKVVCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)CO |
Origin of Product |
United States |
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